molecular formula C5H6LiN3O3 B2663477 Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 2377034-09-6

Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate

Cat. No.: B2663477
CAS No.: 2377034-09-6
M. Wt: 163.06
InChI Key: LVHASAPUNVEDBH-UHFFFAOYSA-M
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Description

Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate typically involves the formation of the oxadiazole ring followed by the introduction of the lithium salt. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The aminomethyl group is then introduced through a substitution reaction. Finally, the lithium salt is formed by neutralizing the compound with lithium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the oxadiazole ring, resulting in the formation of reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine: In medicine, the compound is explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.

Industry: In industry, this compound is used in the production of advanced materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, while the oxadiazole ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetic acid
  • Sodium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate
  • Potassium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate

Uniqueness: Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate is unique due to the presence of the lithium ion, which can impart specific properties such as enhanced solubility and reactivity. This makes it distinct from other similar compounds that contain different cations.

Properties

IUPAC Name

lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3.Li/c6-2-3-7-4(11-8-3)1-5(9)10;/h1-2,6H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHASAPUNVEDBH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(C1=NC(=NO1)CN)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6LiN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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